molecular formula C10H16O4 B13210058 Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13210058
M. Wt: 200.23 g/mol
InChI Key: HVAKQZYJFVWXNS-UHFFFAOYSA-N
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Description

Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound featuring a unique 1,5-dioxaspiro[2.4]heptane core. The spiro system consists of two oxygen-containing rings (a 2-membered and a 4-membered ring) sharing a single atom. The molecule is substituted with three methyl groups (at positions 2, 7, and 7) and a methyl ester at position 2.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 2,4,4-trimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-8(2)5-13-6-10(8)9(3,14-10)7(11)12-4/h5-6H2,1-4H3

InChI Key

HVAKQZYJFVWXNS-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC12C(O2)(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spiro compound. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Organic solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Organic solvents such as ethanol, methanol, and dichloromethane

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spiro compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with enzymes and receptors in a specific manner, potentially inhibiting or activating certain biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three classes of analogs: spirocyclic carboxylates, bicyclic heterocycles, and esters with varying substituents. Key differences include heteroatom composition, ring size, and substituent effects.

Table 1: Structural and Property Comparison
Compound Name (CAS No.) Structure Type Heteroatoms Key Substituents Molecular Weight LogP (Predicted) Solubility (ESOL) Bioactivity
Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate Spiro[2.4]heptane 2 O Methyl ester, 3 methyl groups ~200–250* ~1.0–1.5* Moderate Not reported
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (1041026-71-4) Spiro[3.3]heptane 2 N tert-Butyl ester, oxalate salt 486.56 1.2 Moderate Potential CNS activity
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Bicyclo[3.2.0]heptane 1 S, 1 N Pivalamido, carboxylic acid ~350–400* ~0.5–1.0* Low Antibiotic (β-lactam)

*Predicted based on structural analogs.

Key Comparative Insights

Spiro vs. Bicyclic Systems
  • Conformational Flexibility: The target compound’s spiro[2.4]heptane system imposes greater rigidity compared to bicyclo[3.2.0]heptane derivatives , which exhibit pseudorotational flexibility. Cremer-Pople puckering parameters (e.g., amplitude q and phase angle φ) are critical for quantifying nonplanar distortions in such systems .
  • Heteroatom Influence : The 1,5-dioxaspiro core (2 O atoms) enhances polarity and hydrogen-bond acceptor capacity (TPSA ~50–60 Ų*) versus diazaspiro analogs (2 N atoms, TPSA ~70–80 Ų) . This affects solubility and membrane permeability.
Substituent Effects
  • Ester Groups : The methyl ester in the target compound offers lower steric hindrance and higher metabolic lability compared to the tert-butyl ester in the diazaspiro analog .
  • Methyl vs. Bulky Groups : The three methyl groups in the target compound likely increase lipophilicity (LogP ~1.0–1.5) relative to the polar pivalamido and carboxylic acid groups in the bicyclic β-lactam (LogP ~0.5–1.0) .
Bioactivity Trends
  • While the target compound’s bioactivity is unreported, structural analogs demonstrate niche applications. For example, bicyclic β-lactams () exhibit antibiotic properties due to their fused-ring systems and amide substituents , whereas diazaspiro compounds () are explored for CNS targets owing to their balanced lipophilicity and BBB permeability .

Biological Activity

Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS Number: 1935344-35-6) is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered interest due to its potential biological activities, which are critical for applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

  • Molecular Formula : C10_{10}H16_{16}O4_{4}
  • Molecular Weight : 200.23 g/mol
  • Structure : The compound features a dioxaspiro structure that contributes to its unique reactivity and biological properties.

Anticancer Properties

Preliminary studies indicate that compounds with similar structural motifs often exhibit cytotoxic effects against various cancer cell lines. For instance, related spiro compounds have shown moderate cytotoxicity against human lung cancer cell lines, suggesting that this compound may also possess anticancer properties.

Cell LineIC50_{50} (µg/mL)
NSCLC-N611.26
P38815.26

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential of this compound in cancer therapy .

Enzyme Inhibition

Research suggests that dioxaspiro compounds can act as enzyme inhibitors. For example, studies have shown that similar compounds inhibit certain enzymes involved in cancer cell proliferation. Further exploration into the specific enzymes affected by this compound is warranted to elucidate its mechanism of action.

Case Studies

  • Cytotoxicity Assays : A study conducted on various spirocyclic compounds revealed that those with methyl substitutions exhibited enhanced cytotoxicity against specific cancer cell lines. The findings suggest that this compound could be a promising candidate for further development .
  • Mechanistic Studies : Investigations into the mechanism of action for similar compounds have shown that they may induce apoptosis in cancer cells through cell cycle arrest at the G1 phase. This mechanism is crucial for developing targeted cancer therapies .

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